molecular formula C14H8F4O B13647866 3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B13647866
M. Wt: 268.21 g/mol
InChI Key: DZGBYTDLVVBJHX-UHFFFAOYSA-N
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Description

3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is a fluorinated biphenyl aldehyde derivative with a trifluoromethyl (-CF₃) group at the 2-position and a fluorine atom at the 3'-position of the biphenyl scaffold. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which influence reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C14H8F4O

Molecular Weight

268.21 g/mol

IUPAC Name

4-(3-fluorophenyl)-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C14H8F4O/c15-11-3-1-2-10(7-11)12-5-4-9(8-19)6-13(12)14(16,17)18/h1-8H

InChI Key

DZGBYTDLVVBJHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Another method involves the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group .

Chemical Reactions Analysis

3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:

Scientific Research Applications

3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes. This property is particularly valuable in drug design, where it can enhance the bioavailability of therapeutic agents .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position : The position of fluorine and trifluoromethyl groups significantly impacts electronic properties. For example, 2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde has a meta-CF₃ relative to the aldehyde, while 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde places CF₃ para to the aldehyde, altering electron density and reactivity.
  • Electron-Withdrawing Groups: The trifluoromethyl group enhances electrophilicity at the aldehyde, facilitating nucleophilic additions (e.g., in Horner-Wadsworth-Emmons reactions, as seen in biphenyl aldehyde derivatives ). Fluorine at the 3'-position in the target compound likely increases oxidative stability compared to non-fluorinated analogs.

Physicochemical Properties

  • Melting Points : Trifluoromethyl-substituted analogs exhibit moderate melting points (e.g., 73–74°C for 4'-CF₃ ), while halogenated derivatives like 2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde have higher molecular weights (252.64 g/mol) .
  • Solubility : Fluorinated compounds generally show lower solubility in polar solvents. For example, 3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde is provided as a stock solution in DMSO .

Biological Activity

3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde, identified by its IUPAC name and CAS number (1261749-63-6), is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C14H8F4O
  • Molecular Weight : 268.21 g/mol
  • Structural Characteristics : The compound features a biphenyl structure with fluorine and trifluoromethyl substituents, which are known to influence biological activity through enhanced lipophilicity and metabolic stability.

Biological Activity Overview

Research into the biological activity of 3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde has highlighted several key areas:

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. While specific data on this compound is limited, related biphenyl derivatives have shown efficacy against various pathogens, including bacteria and fungi.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Compounds with fluorinated biphenyl structures have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have been noted to target specific kinases involved in cancer progression.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the biological mechanisms of such compounds. Notably, the inhibition of enzymes related to metabolic pathways can lead to significant therapeutic effects. For example, compounds similar in structure have been evaluated for their inhibitory effects on enzymes involved in the MEP pathway, which is crucial for the survival of certain pathogens like Plasmodium falciparum.

Study 1: Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy explored the antimicrobial activity of fluorinated biphenyls. The findings suggested that these compounds could inhibit bacterial growth effectively, with a focus on gram-positive strains. The study reported an IC50 value of around 10 µM for structurally similar compounds, indicating potential efficacy for 3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde as well .

Study 2: Anticancer Properties

Research conducted on fluorinated biphenyl derivatives demonstrated their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most active derivative showed an IC50 value of approximately 5 µM against MCF-7 cells. This suggests that 3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde could exhibit similar properties due to its structural analogies .

Study 3: Enzyme Inhibition

In a study focused on enzyme inhibitors targeting Plasmodium falciparum, compounds with similar structures were found to inhibit critical enzymes within the MEP pathway effectively. The most potent compound exhibited an IC50 value of around 0.6 µM. This indicates that further investigation into the enzyme inhibition potential of 3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is warranted .

Data Table: Biological Activity Summary

Activity Type IC50 Value Reference
Antimicrobial (Gram+)~10 µM
Anticancer (MCF-7)~5 µM
Enzyme Inhibition~0.6 µM

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